![molecular formula C16H13ClN2O4 B5819306 3-(4-chloro-3-nitrophenyl)-N-(3-methoxyphenyl)acrylamide](/img/structure/B5819306.png)
3-(4-chloro-3-nitrophenyl)-N-(3-methoxyphenyl)acrylamide
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Overview
Description
3-(4-chloro-3-nitrophenyl)-N-(3-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CNMA and has a molecular formula of C16H12ClN3O4.
Mechanism of Action
The mechanism of action of CNMA is not fully understood. However, studies suggest that CNMA induces apoptosis in cancer cells by activating the caspase pathway. CNMA has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
CNMA has been shown to have both biochemical and physiological effects. In biochemical studies, CNMA has been shown to bind to proteins and modulate their activity. In physiological studies, CNMA has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
CNMA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, CNMA also has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
Future Directions
There are several future directions for CNMA research. One direction is to further investigate its anticancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore its potential as a probe for studying protein-ligand interactions. Additionally, CNMA can be used as a building block for the synthesis of functional materials, and future research can focus on developing new materials using CNMA as a precursor.
Synthesis Methods
The synthesis method of CNMA involves the reaction of 3-methoxyaniline, 4-chloro-3-nitrobenzaldehyde, and acryloyl chloride in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of CNMA.
Scientific Research Applications
CNMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CNMA has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In biochemistry, CNMA has been used as a probe to study the binding interactions of proteins with small molecules. In materials science, CNMA has been used as a building block for the synthesis of functional materials.
properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-13-4-2-3-12(10-13)18-16(20)8-6-11-5-7-14(17)15(9-11)19(21)22/h2-10H,1H3,(H,18,20)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECBXTZUILMSE-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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